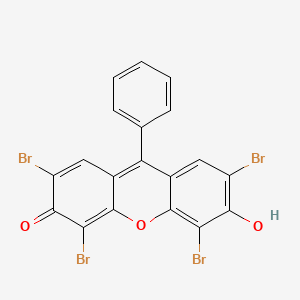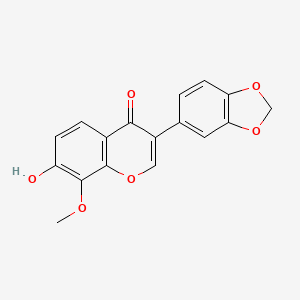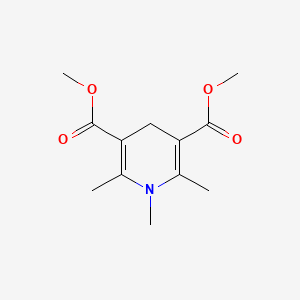
Dimethyl 1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a derivative of 1,4-dihydropyridine, a class of compounds known for their diverse biological activities This compound is characterized by its yellow crystalline appearance and is soluble in organic solvents like ethanol
Méthodes De Préparation
The synthesis of Dimethyl 1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch reaction, which is a multi-component reaction. The reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often include refluxing in ethanol or another suitable solvent. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Dimethyl 1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: It can act as a hydrogen donor in reductive amination and conjugate reduction reactions.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include pyridine derivatives and reduced amines.
Applications De Recherche Scientifique
Dimethyl 1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of various biologically active compounds.
Biology: The compound has been studied for its potential antioxidant and neuroprotective properties.
Medicine: It serves as a precursor for the synthesis of cardiovascular drugs, particularly calcium channel blockers.
Industry: It is used as a feed additive to promote the growth and health of livestock.
Mécanisme D'action
The mechanism of action of Dimethyl 1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with biological membranes and enzymes. It can inhibit the oxidation of lipids in cell membranes, thereby protecting cells from oxidative damage. The compound also influences the activity of enzymes involved in metabolic pathways, such as heme synthesis and hepatic heme oxygenase-1 induction.
Comparaison Avec Des Composés Similaires
Dimethyl 1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is similar to other 1,4-dihydropyridine derivatives, such as:
- Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
- Di-tert-butyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
- Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate These compounds share similar structural features and biological activities but differ in their substituents and specific applications. This compound is unique due to its specific methyl and carboxylate groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
91645-64-6 |
|---|---|
Formule moléculaire |
C12H17NO4 |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
dimethyl 1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C12H17NO4/c1-7-9(11(14)16-4)6-10(12(15)17-5)8(2)13(7)3/h6H2,1-5H3 |
Clé InChI |
RZGJJZGYMBSLQS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CC(=C(N1C)C)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Hydroxyimino)acetyl]-N,N,N-trimethylanilinium](/img/structure/B14367079.png)
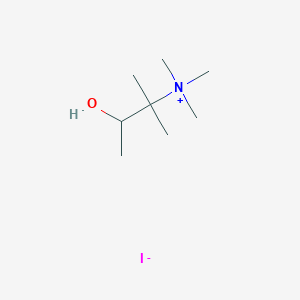
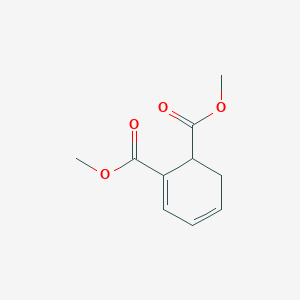
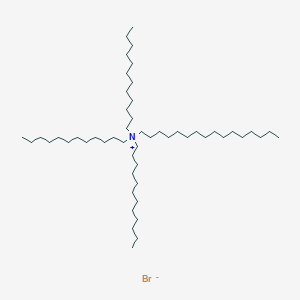
![[2-Chloro-4-(piperidine-1-sulfonyl)phenoxy]acetyl chloride](/img/structure/B14367090.png)
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(4-ethynylphenoxy)benzene]](/img/structure/B14367092.png)
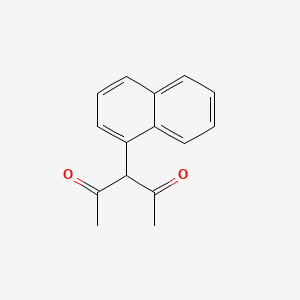
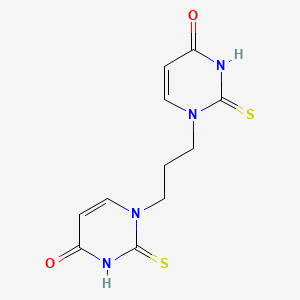
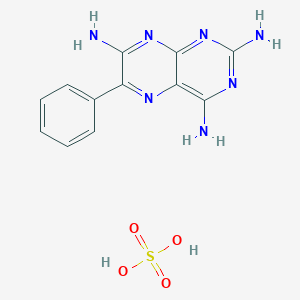
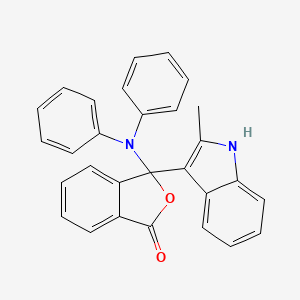
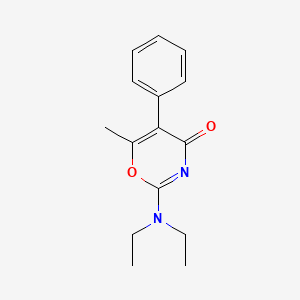
![Phosphine, (diphenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14367146.png)
